![molecular formula C11H11N3O2S B3291332 N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide CAS No. 872107-81-8](/img/structure/B3291332.png)
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide
Overview
Description
“N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved. It is known that the compound is a powder at room temperature . The molecular weight is 315.84 .Scientific Research Applications
ATB-346 has been extensively studied for its potential applications in the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, ATB-346 has demonstrated superior efficacy and safety compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as naproxen and ibuprofen. ATB-346 has also been shown to have a lower risk of gastrointestinal toxicity, which is a common side effect of traditional NSAIDs.
Mechanism of Action
Target of Action
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is a bi-heterocyclic compound that has been synthesized and evaluated for its enzyme inhibition properties . The primary target of this compound is the α-glucosidase enzyme , which plays a crucial role in the digestion of carbohydrates and the regulation of blood sugar levels.
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes that rely on it
Biochemical Pathways
The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . This enzyme is responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream. By inhibiting this enzyme, the compound can potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood sugar levels after meals. This can be particularly beneficial for individuals with diabetes, who need to carefully manage their blood sugar levels.
Result of Action
The primary result of the compound’s action is the inhibition of the α-glucosidase enzyme . This can lead to a slower digestion of carbohydrates and a more gradual increase in blood sugar levels. Furthermore, the compound has been evaluated for its cytotoxic behavior against brine shrimps , suggesting potential applications in cancer research.
Advantages and Limitations for Lab Experiments
One advantage of ATB-346 for lab experiments is its superior efficacy and safety compared to traditional NSAIDs. This makes ATB-346 a valuable tool for studying the pathogenesis of inflammatory diseases and for developing new therapies. However, one limitation of ATB-346 is that it is a prodrug that requires metabolic activation in vivo. This can make it more difficult to study the pharmacokinetics and pharmacodynamics of ATB-346 in vitro.
Future Directions
There are several future directions for the study of ATB-346. One direction is to further investigate its potential applications in the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is to study the mechanisms underlying its anti-inflammatory and other biochemical and physiological effects. Finally, there is a need for further studies to optimize the synthesis and formulation of ATB-346 for clinical use.
properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)13-8-4-7(2-3-10(8)16)9-5-17-11(12)14-9/h2-5,16H,1H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYCFCBZPVGADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218969 | |
Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872107-81-8 | |
Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872107-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.